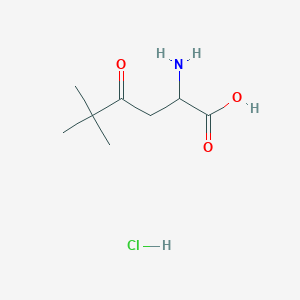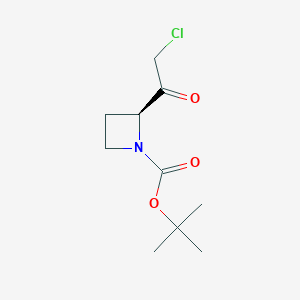
1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It is a derivative of azetidine and pyrrolidinone . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is 1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The molecular weight of “1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is 176.65 g/mol . The compound is typically stored at room temperature and is available in liquid form .
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including compounds like "1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride," play a significant role in medicinal chemistry due to their structural diversity and biological activity. The pyrrolidine scaffold is utilized to create biologically active compounds targeting a variety of diseases. The presence of a pyrrolidine ring enhances stereochemistry, increases three-dimensional coverage, and allows for efficient exploration of pharmacophore space. This structural feature contributes to the selectivity and potency of potential drug candidates by facilitating diverse binding modes to enantioselective proteins. Research focuses on synthesizing new pyrrolidine compounds with varied biological profiles through strategies such as ring construction and functionalization of preformed pyrrolidine rings (Petri et al., 2021).
Synthetic Pathways and Catalysis
The synthesis of complex organic structures incorporating pyrrolidine units, like "1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride," often leverages advanced catalytic methods to achieve high efficiency and selectivity. Research in this area focuses on developing new synthetic methodologies that employ hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, to construct pyrrolidine scaffolds. These efforts aim to optimize reaction conditions and improve the synthesis of key intermediates for pharmaceutical applications, highlighting the compound's versatility in drug synthesis (Parmar et al., 2023).
Role in Enzyme Inhibition
Compounds containing the pyrrolidine moiety, similar to "1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride," are explored for their potential as enzyme inhibitors. These inhibitors target specific enzymes involved in disease pathways, offering a strategic approach for therapeutic intervention. For instance, research into dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial for treating type 2 diabetes mellitus, often involves pyrrolidine derivatives due to their ability to modulate enzyme activity effectively (Mendieta et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
特性
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUZWPGIDAFTPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1403766-91-5 |
Source


|
| Record name | 2-Pyrrolidinone, 1-(3-azetidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)


![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)